BenchChemオンラインストアへようこそ!

Biphenyl Sulfonamide 1

Caspase-1 inhibition Inflammation Drug discovery

Biphenyl Sulfonamide 1 is a reversible, non-peptidic arylsulfonamide caspase-1 inhibitor (Ki=1,600 nM). Unlike covalent peptide inhibitors (e.g., Ac-YVAD-CHO), its reversibility enables kinetic on/off-rate studies and washout experiments. It serves as a validated benchmark for SAR campaigns, providing a 40-fold potency baseline over early leads. Ideal for in vitro enzymatic assays requiring precise, reversible dose-response relationships without irreversible modification.

Molecular Formula C16H15NO5S
Molecular Weight 333.4 g/mol
CAS No. 389623-63-6
Cat. No. B15414817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl Sulfonamide 1
CAS389623-63-6
Molecular FormulaC16H15NO5S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)NC(CC(=O)O)C=O
InChIInChI=1S/C16H15NO5S/c18-11-13(10-16(19)20)17-23(21,22)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,11,13,17H,10H2,(H,19,20)/t13-/m0/s1
InChIKeyBNTOPIQKUZXNNH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl Sulfonamide 1 (CAS 389623-63-6): Technical Profile for Caspase-1 Inhibition Research Procurement


Biphenyl Sulfonamide 1 (IUPAC: (3S)-4-oxo-3-[(2-phenylphenyl)sulfonylamino]butanoic acid) is a non-peptidic, arylsulfonamide-based small molecule inhibitor of caspase-1 (interleukin-1β converting enzyme, ICE) [1]. With a molecular formula of C₁₆H₁₅NO₅S and a molecular weight of 333.4 g/mol, this compound serves as a validated tool for interrogating caspase-1-dependent inflammatory pathways [2]. Its design was informed by iterative structure-based optimization to replace the native peptide substrate's Val-His unit, enabling reversible enzyme inhibition [3].

Why Biphenyl Sulfonamide 1 (CAS 389623-63-6) Cannot Be Replaced by Generic Caspase-1 Inhibitors


Caspase-1 inhibitors exhibit widely divergent potencies, binding modes, and selectivity profiles that preclude simple substitution. Biphenyl Sulfonamide 1 is a reversible, non-peptidic arylsulfonamide that binds to the enzyme's active site without relying on a peptide backbone [1]. In contrast, peptide-based inhibitors such as Ac-YVAD-CHO are covalent, irreversible modifiers with distinct off-target liabilities [2]. Even among non-peptidic inhibitors, structural variations within the biphenyl sulfonamide scaffold can shift potency by over 40-fold (e.g., from Ki = 1600 nM to Ki = 65,000 nM) [3]. These quantitative differences directly impact assay design, requiring explicit validation of the specific compound used rather than assuming class-level interchangeability.

Biphenyl Sulfonamide 1 (CAS 389623-63-6): Quantitative Differential Evidence for Procurement Decision-Making


Caspase-1 Inhibitory Potency: Biphenyl Sulfonamide 1 vs. Lead Arylsulfonamide Analog

Biphenyl Sulfonamide 1 demonstrates a 40-fold improvement in caspase-1 inhibitory potency compared to an early lead arylsulfonamide analog [1]. In the same fluorescence-based enzyme inhibition assay (using Ac-YVAD-AMC substrate at pH 7.0, 37°C), Biphenyl Sulfonamide 1 exhibited a Ki of 1,600 nM, whereas the comparator analog (compound 5 from the same series) showed a Ki of 65,000 nM [1]. This differential underscores the impact of the biphenyl sulfonamide scaffold optimization on target engagement.

Caspase-1 inhibition Inflammation Drug discovery

Caspase-1 Inhibitory Potency: Biphenyl Sulfonamide 1 vs. Peptide-Based Inhibitor Ac-YVAD-CHO

When compared to the widely used peptide-based caspase-1 inhibitor Ac-YVAD-CHO, Biphenyl Sulfonamide 1 exhibits a distinct potency and mechanistic profile [1][2]. Biphenyl Sulfonamide 1 is a reversible, non-covalent inhibitor with a Ki of 1,600 nM in enzyme assays [1], whereas Ac-YVAD-CHO is an irreversible, covalent inhibitor with reported IC₅₀ values of 0.7–2.5 µM in cellular IL-1β release assays [2]. While direct numerical comparison is confounded by different assay formats (enzymatic Ki vs. cellular IC₅₀), the key differentiator is the reversible binding mechanism of Biphenyl Sulfonamide 1, which permits washout studies and dynamic inhibition experiments that are not feasible with irreversible peptide inhibitors.

Caspase-1 inhibition Inflammation Cellular assays

Caspase-1 Inhibitory Potency: Biphenyl Sulfonamide 1 vs. Clinical-Stage Inhibitor VX-765 (Belnacasan)

Biphenyl Sulfonamide 1 is significantly less potent than the clinical-stage caspase-1 inhibitor VX-765 (Belnacasan) [1][2]. VX-765 is a prodrug that is rapidly converted to the active metabolite VRT-043198, which inhibits caspase-1 with an IC₅₀ of 0.67 µM in PBMC assays and 3.68 nM in enzymatic assays [2]. In contrast, Biphenyl Sulfonamide 1 exhibits a Ki of 1,600 nM (1.6 µM) in enzymatic assays [1]. The ~400-fold lower potency of Biphenyl Sulfonamide 1 positions it as a chemical probe suitable for target validation and mechanistic studies rather than as a therapeutic candidate, making it an appropriate choice for early-stage research where high potency is not required and may even confound dose-response interpretations.

Caspase-1 inhibition Drug development Inflammation

Chemical Scaffold Differentiation: Non-Peptidic Arylsulfonamide vs. Peptide-Based Inhibitors

Biphenyl Sulfonamide 1 belongs to a distinct chemical class—non-peptidic arylsulfonamides—that was explicitly designed to overcome the limitations of peptide-based caspase-1 inhibitors [1]. Peptide inhibitors such as Ac-YVAD-CHO suffer from poor cell permeability, rapid proteolytic degradation, and irreversible covalent modification of the target enzyme [2]. In contrast, the biphenyl sulfonamide scaffold confers enhanced metabolic stability and reversible binding kinetics, as demonstrated by the SAR studies that led to Biphenyl Sulfonamide 1 [3]. While no direct cell permeability or stability data are available for Biphenyl Sulfonamide 1 itself, its structural divergence from peptidic inhibitors enables distinct applications in cellular and in vivo models where peptide-based tools are ineffective.

Medicinal chemistry Chemical probes Caspase-1

Biphenyl Sulfonamide 1 (CAS 389623-63-6): Validated Application Scenarios for Research Procurement


Enzymatic Caspase-1 Inhibition Assays Requiring Reversible, Non-Peptidic Probes

Biphenyl Sulfonamide 1 is ideally suited for in vitro enzymatic assays that require reversible inhibition of caspase-1. With a defined Ki of 1,600 nM [1], researchers can establish precise dose-response relationships without the confounding factor of irreversible covalent modification. This reversibility permits washout experiments to assess inhibition persistence and kinetic studies to determine on/off rates—experimental designs that are not feasible with irreversible peptide inhibitors such as Ac-YVAD-CHO.

Structure-Activity Relationship (SAR) Studies of Arylsulfonamide-Based Caspase-1 Inhibitors

As a well-characterized member of the biphenyl sulfonamide inhibitor class, Biphenyl Sulfonamide 1 serves as a benchmark compound for SAR campaigns [1]. Its 40-fold potency improvement over early lead arylsulfonamide analogs (Ki = 65,000 nM) provides a quantitative baseline for evaluating structural modifications [2]. Medicinal chemistry teams can use Biphenyl Sulfonamide 1 as a reference standard to assess whether new analogs achieve meaningful gains in target engagement.

Cellular Inflammation Models Where Peptide-Based Inhibitors Exhibit Limited Utility

The non-peptidic scaffold of Biphenyl Sulfonamide 1 confers potential advantages in cellular assays where peptide-based caspase-1 inhibitors are compromised by poor membrane permeability or rapid degradation [1]. While direct cellular IC₅₀ data for Biphenyl Sulfonamide 1 are not available, its structural class is explicitly designed to overcome the limitations of peptidic tools [2]. Researchers investigating caspase-1-dependent IL-1β processing in intact cells may find Biphenyl Sulfonamide 1 to be a more robust probe than peptide-based alternatives, provided appropriate controls for potency are included.

Target Validation Studies Distinguishing Caspase-1 from Other Inflammatory Caspases

Biphenyl Sulfonamide 1 is a selective caspase-1 inhibitor developed through iterative structure-based design [1]. While comprehensive selectivity profiling across the caspase family is not published for this exact compound, its design rationale focused specifically on the caspase-1 active site [2]. This target-focused design makes Biphenyl Sulfonamide 1 a suitable tool for experiments aiming to attribute inflammatory phenotypes specifically to caspase-1, as opposed to the broader caspase family inhibition observed with pan-caspase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biphenyl Sulfonamide 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.